![molecular formula C26H24N6O3 B2832489 N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543680-38-2](/img/structure/B2832489.png)
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Antimicrobial Activity
Triazolopyrimidines have been evaluated for their biological activities, including antimicrobial and antioxidant properties. The synthesis of a series of triazolopyrimidines involved using the Biginelli protocol, followed by characterization through spectroscopic techniques. These compounds were then tested for antimicrobial and antioxidant activities, demonstrating potential biological relevance (Gilava, Patel, Ram, & Chauhan, 2020).
Synthesis and Characterization
The synthesis of triazolopyrimidine derivatives often involves innovative synthetic routes that allow for the exploration of their potential as novel compounds with biological activities. For instance, a novel strategy for synthesizing 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation was reported. This method features high reaction yields and short reaction times, highlighting the versatility of triazolopyrimidines in synthetic chemistry (Zheng et al., 2014).
Supramolecular Chemistry Applications
Triazolopyrimidine derivatives also find applications in supramolecular chemistry. A study on pyrimidine derivatives for co-crystallization with crown ethers demonstrated the formation of 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions. These findings contribute to the understanding of supramolecular assemblies and their potential applications in materials science (Fonari et al., 2004).
Antitumor and Antimicrobial Activities
Another research avenue explores the antitumor and antimicrobial potential of triazolopyrimidine derivatives. Novel N-arylpyrazole-containing enaminones were synthesized and further reacted to produce derivatives with promising antitumor and antimicrobial activities. This work exemplifies the ongoing efforts to develop triazolopyrimidine-based compounds as therapeutic agents (Riyadh, 2011).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-20-6-4-5-7-21(20)35-3)23(17-12-14-27-15-13-17)32-26(28-16)30-24(31-32)18-8-10-19(34-2)11-9-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRXVTCCFVKITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=NC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

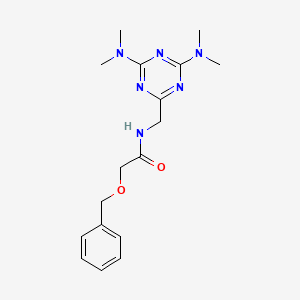


![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
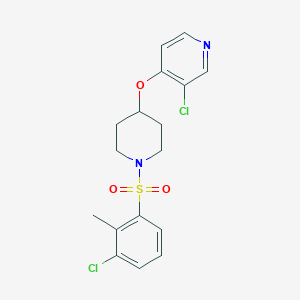
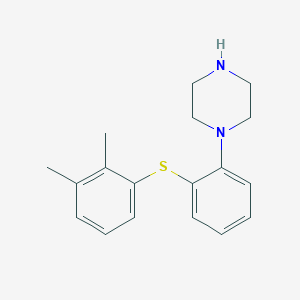
![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)

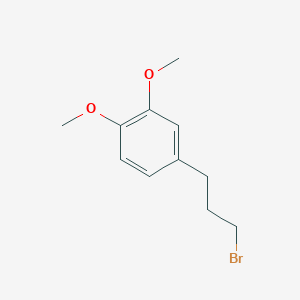
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2832422.png)
![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)
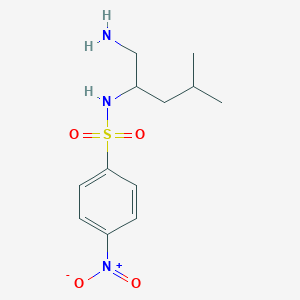

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)